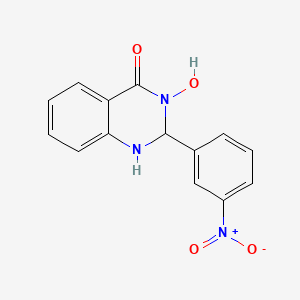
3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been shown to modulate glucose metabolism and exhibit anti-oxidant properties.
実験室実験の利点と制限
One of the advantages of using 3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse range of biological activities. This makes it a valuable compound for investigating various biological processes. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, further research could be conducted to improve the solubility and stability of the compound, which would make it more useful for experimental purposes.
合成法
The synthesis of 3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through several methods, including condensation reactions, cyclization reactions, and reduction reactions. One of the commonly used methods for synthesizing this compound is the reaction of 2-nitrobenzaldehyde with 3-aminophenol in the presence of a catalyst.
科学的研究の応用
3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential as an anti-diabetic and anti-oxidant agent.
特性
IUPAC Name |
3-hydroxy-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14-11-6-1-2-7-12(11)15-13(16(14)19)9-4-3-5-10(8-9)17(20)21/h1-8,13,15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQFSYKWPUFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [1-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5052754.png)
![3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5052768.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5052780.png)
![3-(2,3-dichlorophenyl)-5-[(1-methyl-1H-imidazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5052782.png)
![5-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5052786.png)

![ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5052795.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5052800.png)
![4-({2-[4-(2-chlorobenzoyl)-1-piperazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B5052811.png)
![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5052823.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5052840.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5052846.png)
![N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5052854.png)
![2-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5052859.png)